4,4-Dimethyl-2-cyclohexen-1-one

Description

The exact mass of the compound 4,4-Dimethyl-2-cyclohexen-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4-Dimethyl-2-cyclohexen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dimethyl-2-cyclohexen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-8(2)5-3-7(9)4-6-8/h3,5H,4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUNPYVLVAIUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147996 | |

| Record name | 2-Cyclohexen-1-one, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-13-8 | |

| Record name | 4,4-Dimethyl-2-cyclohexenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexen-1-one, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-DIMETHYL-2-CYCLOHEXENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10J1HF864Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Properties of 4,4-Dimethyl-2-cyclohexen-1-one

This document provides a comprehensive overview of the core physical and spectroscopic properties of 4,4-Dimethyl-2-cyclohexen-1-one (CAS No. 1073-13-8). The information is compiled for professionals in research, chemical synthesis, and drug development, with a focus on presenting clear, quantitative data and the experimental methodologies used for their determination.

Core Physical Properties

4,4-Dimethyl-2-cyclohexen-1-one is a ketone-containing organic compound utilized in various synthetic applications.[1] Its physical state at standard conditions is a clear, colorless to yellow liquid.[2]

The key quantitative physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Molecular Formula | C₈H₁₂O | - |

| Molecular Weight | 124.18 g/mol | - |

| Boiling Point | 72-73.5 °C | @ 20 mmHg[3][4][5] |

| 73-74 °C | @ 14 mmHg[6] | |

| 173.55 °C (est.) | @ 760 mmHg[7] | |

| Density | 0.944 g/mL | @ 25 °C[3][5] |

| 0.933 - 0.937 g/mL | @ 20 °C[7] | |

| Refractive Index (n_D) | 1.473 | @ 20 °C[3][5] |

| 1.4710 - 1.4750 | @ 20 °C[2] | |

| 1.4699 - 1.4726 | @ 25 °C[6] | |

| Flash Point | 64 °C (147.2 °F) | Closed Cup[3] |

| Solubility | 1651 mg/L (est.) | in Water @ 25 °C[7] |

| Melting Point | Not Applicable | -[4] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of 4,4-Dimethyl-2-cyclohexen-1-one. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (in CDCl₃) | ¹³C NMR | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| 6.659 | Vinylic CH | 199.61 | C=O (Carbonyl) |

| 5.836 | Vinylic CH | 159.85 | Vinylic CH |

| 2.455 | Allylic CH₂ | 126.86 | Vinylic CH |

| 1.873 | Aliphatic CH₂ | 36.11 | Quaternary C |

| 1.169 | Methyl CH₃ | 34.40 | Allylic CH₂ |

| 32.83 | Aliphatic CH₂ | ||

| 27.71 | Methyl CH₃ | ||

| Data sourced from ChemicalBook.[8][9] |

Other Spectroscopic Data

| Technique | Data |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): Expected at m/z = 124.0888 |

| Infrared (IR) Spectroscopy | Characteristic Peaks: C=O stretch (~1680 cm⁻¹), C=C stretch (~1620 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹) |

| UV Spectroscopy | λ_max: 318 nm (in EtOH)[5] |

Experimental Protocols

The determination of the physical and spectroscopic properties listed above relies on standardized experimental procedures. The following sections provide an overview of these methodologies.

Synthesis of 4,4-Dimethyl-2-cyclohexen-1-one

A common and effective method for synthesizing this compound is via a procedure adapted from Opitz and Holtmann, which involves the reaction of 1-(2-Methylpropenyl)pyrrolidine with methyl vinyl ketone followed by acid hydrolysis.[1][6]

Procedure Outline:

-

Enamine Formation: Isobutyraldehyde and pyrrolidine (B122466) are refluxed to form the enamine, 1-(2-Methylpropenyl)pyrrolidine, with azeotropic removal of water.

-

Michael Addition: The formed enamine is reacted with methyl vinyl ketone in a cooled flask under a nitrogen atmosphere.[1]

-

Hydrolysis & Cyclization: The reaction mixture is treated with hydrochloric acid, which hydrolyzes the intermediate and catalyzes an intramolecular aldol (B89426) condensation to form the cyclohexenone ring.[1]

-

Extraction & Purification: The product is extracted from the neutralized aqueous phase using diethyl ether. The combined organic extracts are dried and concentrated.[6]

-

Distillation: The final product is purified by vacuum distillation to yield a colorless liquid.[1][6]

Boiling Point Determination

The boiling point is determined using the Thiele tube method, which is suitable for small sample volumes.[10]

Protocol:

-

A small amount of the liquid sample is placed into a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The assembly is attached to a thermometer and heated in a Thiele tube containing mineral oil.[11]

-

The apparatus is heated gently until a rapid and continuous stream of bubbles emerges from the capillary tube.[10]

-

The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[11][12]

Density Measurement

The density of the liquid is determined by precisely measuring the mass of a known volume.

Protocol:

-

An empty, dry graduated cylinder or pycnometer is weighed on an analytical balance.[13][14]

-

A specific volume of 4,4-Dimethyl-2-cyclohexen-1-one is added, and the volume is recorded accurately, reading from the bottom of the meniscus.[15]

-

The cylinder containing the liquid is reweighed.[16]

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder.

-

Density is calculated using the formula: ρ = mass / volume.[15]

Refractive Index Measurement

An Abbe refractometer is typically used to measure the refractive index.

Protocol:

-

The refractometer prisms are cleaned and calibrated using a standard of known refractive index.

-

A few drops of the sample liquid are placed on the surface of the measuring prism.

-

The prisms are closed, and the instrument is adjusted until the borderline between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature is controlled and recorded as the refractive index is temperature-dependent.

NMR Spectroscopy

NMR spectra are acquired to confirm the molecular structure.

Protocol:

-

Sample Preparation: A small amount of the compound (typically 5-20 mg for ¹H NMR) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[17]

-

Instrument Setup: The tube is placed in the NMR spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent and the magnetic field is "shimmed" to maximize homogeneity.[17]

-

Acquisition: A standard pulse sequence is used to acquire the data for the desired nucleus (¹H or ¹³C). Multiple scans are often averaged to improve the signal-to-noise ratio.[18]

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Protocol:

-

Sample Introduction: The sample is introduced into the instrument, often via direct infusion or coupled with a gas chromatography (GC/MS) system for separation from any impurities.[19]

-

Ionization: In the ion source, the molecules are ionized, commonly using Electron Impact (EI), which bombards the sample with high-energy electrons to create a radical cation (the molecular ion) and various fragment ions.[19][20]

-

Mass Analysis: The generated ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.[20]

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.[20]

References

- 1. Synthesis and Reactions of 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE Synthesis_Chemicalbook [chemicalbook.com]

- 2. 017162.03 [thermofisher.com]

- 3. 4,4-二甲基-2-环己烯-1-酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE | 1073-13-8 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 4,4-dimethyl-2-cyclohexen-1-one, 1073-13-8 [thegoodscentscompany.com]

- 8. 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE(1073-13-8) 1H NMR spectrum [chemicalbook.com]

- 9. 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE(1073-13-8) 13C NMR [m.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. scribd.com [scribd.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scribd.com [scribd.com]

- 15. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 16. wjec.co.uk [wjec.co.uk]

- 17. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 18. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 19. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. Mass spectrometry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 4,4-Dimethyl-2-cyclohexen-1-one

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4,4-Dimethyl-2-cyclohexen-1-one, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details key methodologies, including a modern enamine-based approach, classical Robinson annulation, and palladium-catalyzed dehydrogenation, presenting quantitative data, detailed experimental protocols, and visual diagrams of the reaction pathways.

Core Synthesis Pathways

The synthesis of 4,4-Dimethyl-2-cyclohexen-1-one can be achieved through several strategic approaches. The most prominent methods include the use of enamines to control alkylation, the classical Robinson annulation for ring formation, and modern catalytic dehydrogenation techniques. Each pathway offers distinct advantages in terms of yield, reaction conditions, and scalability.

Enamine-Based Synthesis: A Modified Robinson Annelation

A highly efficient and widely cited method for preparing 4,4-Dimethyl-2-cyclohexen-1-one involves the reaction of an enamine with methyl vinyl ketone. This approach offers a significant improvement over traditional Robinson annulation by avoiding strongly basic conditions, which can lead to side reactions such as aldol (B89426) condensation and polymerization of the methyl vinyl ketone.[1] The use of an enamine, such as 1-(2-Methylpropenyl)pyrrolidine, allows for a controlled Michael-type addition to methyl vinyl ketone, followed by hydrolysis and intramolecular aldol condensation to yield the desired product.[1][2]

This procedure has been demonstrated to produce high yields, typically in the range of 71-85%.[1][2] The reaction is initiated by the formation of an enamine from isobutyraldehyde (B47883) and pyrrolidine.[1][3] The resulting enamine then reacts with methyl vinyl ketone in a Diels-Alder-like fashion, followed by acid-catalyzed hydrolysis and cyclization to furnish the final product.[1]

Robinson Annulation

The Robinson annulation is a classic and powerful method for the formation of six-membered rings in organic synthesis.[4][5] The reaction involves a Michael addition of a ketone enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the cyclohexenone ring system.[4][6] In the context of 4,4-Dimethyl-2-cyclohexen-1-one synthesis, this would typically involve the reaction of the enolate of a suitable precursor with methyl vinyl ketone. While a direct and detailed experimental protocol for this specific product via a classic Robinson annulation is not as explicitly documented as the enamine variant in the provided resources, it remains a fundamental and viable synthetic strategy. The expected yield for similar Robinson annulation reactions is generally in the range of 60-75%.[7]

Palladium-Catalyzed Aerobic Dehydrogenation

A more contemporary approach to the synthesis of cyclic enones involves the direct dehydrogenation of the corresponding saturated ketones using a palladium catalyst and molecular oxygen as the oxidant.[8][9][10][11] This method is atom-economical and avoids the use of stoichiometric and often hazardous oxidizing agents like 2-iodoxybenzoic acid (IBX) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).[9] The catalyst system, typically Pd(DMSO)₂(TFA)₂, has shown high selectivity for the formation of enones over phenols.[8] For α,α-disubstituted cyclohexanones, this method has been shown to be effective, with reported yields of up to 85% for analogous substrates.[9][11] The reaction mechanism is believed to proceed through the formation of a Pd(II)-enolate, followed by β-hydride elimination to give the enone product and a Pd(II)-hydride intermediate, which is then reoxidized by oxygen to regenerate the active catalyst.[9][11]

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthesis pathways of 4,4-Dimethyl-2-cyclohexen-1-one.

| Synthesis Pathway | Key Reactants | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield (%) |

| Enamine-Based Synthesis | 1-(2-Methylpropenyl)pyrrolidine, Methyl vinyl ketone | 8 M Hydrochloric acid (for hydrolysis and cyclization) | Diethyl ether (for extraction) | Room Temperature | 4 hours (initial reaction), 14 hours (cyclization) | 71-85 |

| Robinson Annulation (General) | 3-Pentanone, Methyl vinyl ketone | Sodium ethoxide | Ethanol | Reflux | 4-6 hours | 60-75 |

| Palladium-Catalyzed Aerobic Dehydrogenation | 4,4-Dimethylcyclohexanone | Pd(DMSO)₂(TFA)₂ | Acetic acid | 80 °C | Not specified | up to 85 (for similar substrates) |

Experimental Protocols

Enamine-Based Synthesis of 4,4-Dimethyl-2-cyclohexen-1-one

This protocol is adapted from the procedure described by Opitz and Holtmann, with modifications that have significantly increased the yield.[1]

Materials:

-

1-(2-Methylpropenyl)pyrrolidine (62.6 g, 0.501 mole)

-

Methyl vinyl ketone (42.1 g, 0.601 mole)

-

8 M Hydrochloric acid (250 ml)

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663)

-

Solid sodium hydrogen carbonate

Procedure:

-

A dry, 1-liter, three-necked flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet tube. The apparatus is flushed with nitrogen, and a static nitrogen atmosphere is maintained throughout the reaction.

-

1-(2-Methylpropenyl)pyrrolidine is added to the reaction flask.

-

The flask is cooled in an ice-water bath, and methyl vinyl ketone is added dropwise with stirring over 5 minutes.

-

The resulting mixture is stirred with cooling for 10 minutes, after which the ice bath is removed, and stirring is continued at room temperature for 4 hours.

-

The reaction mixture is cooled again with an ice-water bath, and 250 ml of 8 M hydrochloric acid is added dropwise with stirring.

-

After the addition is complete, the mixture is stirred with cooling for 10 minutes, then stirred at room temperature for 14 hours.

-

The resulting brown reaction mixture is extracted with two 300-ml portions of diethyl ether.

-

The residual aqueous phase is neutralized by the cautious addition of 150–155 g of solid sodium hydrogen carbonate and extracted with two 400-ml portions of ether.

-

The combined ethereal extracts are dried over anhydrous sodium sulfate and concentrated with a rotary evaporator.

-

The residual liquid is distilled under reduced pressure, yielding 44.2–53.0 g (71–85%) of 4,4-dimethyl-2-cyclohexen-1-one as a colorless liquid (b.p. 73–74° at 14 mm).[1][2]

General Protocol for Palladium-Catalyzed Aerobic Dehydrogenation

This is a general procedure for the aerobic dehydrogenation of cyclic ketones.[8][9]

Materials:

-

Cyclic ketone (e.g., 4,4-Dimethylcyclohexanone)

-

Pd(DMSO)₂(TFA)₂ (catalyst)

-

Acetic acid (solvent)

-

Oxygen (oxidant)

Procedure:

-

To a reaction vessel, add the cyclic ketone, Pd(DMSO)₂(TFA)₂ catalyst, and acetic acid.

-

The vessel is placed under an atmosphere of oxygen (1 atm).

-

The reaction mixture is heated to 80°C with stirring.

-

The reaction is monitored by a suitable method (e.g., GC-MS or TLC) until completion.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is isolated by extraction and purified by column chromatography or distillation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core synthesis pathways and a representative experimental workflow.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis and Reactions of 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE Synthesis_Chemicalbook [chemicalbook.com]

- 3. 4,4‐Dimethyl‐2‐Cyclohexen‐1‐One | Semantic Scholar [semanticscholar.org]

- 4. Robinson annulation - Wikipedia [en.wikipedia.org]

- 5. Robinson Annulation | NROChemistry [nrochemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones [organic-chemistry.org]

- 9. Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (PDF) Synthesis of cyclic enones via direct palladium-catalyzed aerobic dehydrogenation of ketones. (2011) | Tianning Diao | 343 Citations [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 4,4-Dimethyl-2-cyclohexen-1-one: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4,4-Dimethyl-2-cyclohexen-1-one, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4,4-Dimethyl-2-cyclohexen-1-one.

¹H NMR Data

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.659 | d | 1H | =CH-CO |

| 5.836 | d | 1H | =CH-C(CH₃)₂ |

| 2.455 | t | 2H | -CH₂-CO |

| 1.873 | t | 2H | -CH₂-C= |

| 1.169 | s | 6H | -C(CH₃)₂ |

Data sourced from ChemicalBook.[1]

¹³C NMR Data

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 199.61 | C=O (Ketone) |

| 159.85 | =CH-CO |

| 126.86 | =CH-C(CH₃)₂ |

| 36.11 | -CH₂-CO |

| 34.40 | -CH₂-C= |

| 32.83 | -C(CH₃)₂ |

| 27.71 | -C(CH₃)₂ |

Data sourced from ChemicalBook.[2]

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| ~1680 | C=O stretch (α,β-unsaturated ketone) |

| ~1620 | C=C stretch |

| ~2960 | sp³ C-H stretch |

| ~3040 | sp² C-H stretch |

Note: Specific peak values can vary slightly based on the experimental conditions. The provided values are typical for this compound's functional groups.

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 124 | [M]⁺ (Molecular Ion) |

| 109 | [M - CH₃]⁺ |

| 81 | [M - C₃H₇]⁺ |

| 68 | [C₅H₈]⁺ (Retro-Diels-Alder fragmentation) |

The molecular weight of 4,4-Dimethyl-2-cyclohexen-1-one is 124.18 g/mol .[3] The mass spectrum is characterized by a prominent molecular ion peak and typical fragmentation patterns for cyclic ketones.

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-25 mg of 4,4-Dimethyl-2-cyclohexen-1-one is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[4][5]

-

The solution is transferred to a clean 5 mm NMR tube.[5]

-

A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing, although referencing to the residual solvent peak is also common.[6][7]

-

The sample is vortexed or gently sonicated to ensure homogeneity and complete dissolution.[5] Any solid particles should be removed by filtration through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field.[4]

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to ensure field stability.[5]

-

The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp spectral lines.[5]

-

For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum.

-

The acquired data (Free Induction Decay - FID) is then Fourier transformed to generate the frequency-domain NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

As 4,4-Dimethyl-2-cyclohexen-1-one is a liquid at room temperature, a "neat" spectrum can be obtained by placing a drop of the pure liquid between two salt plates (e.g., NaCl or KBr).[8][9]

-

Alternatively, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (like methylene (B1212753) chloride or acetone), applying a drop of the solution to a single salt plate, and allowing the solvent to evaporate.[10]

Data Acquisition:

-

A background spectrum of the empty salt plates (or the plate with the evaporated solvent) is recorded.

-

The sample is placed in the IR beam path of the spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The instrument measures the absorption of infrared radiation at different frequencies, corresponding to the vibrational modes of the molecule.[11]

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC-MS).

-

For GC-MS, the sample is vaporized and passed through a capillary column to separate it from any impurities before entering the ion source.

-

In the ion source, the sample molecules are ionized. Electron Ionization (EI) is a common method where a high-energy electron beam bombards the molecules, causing them to lose an electron and form a radical cation (the molecular ion).[12][13]

Mass Analysis and Detection:

-

The newly formed ions are accelerated into a mass analyzer.

-

The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge (m/z) ratio.[14]

-

A detector measures the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 4,4-Dimethyl-2-cyclohexen-1-one.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

- 1. 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE(1073-13-8) 1H NMR spectrum [chemicalbook.com]

- 2. 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE(1073-13-8) 13C NMR spectrum [chemicalbook.com]

- 3. 2-Cyclohexen-1-one, 4,4-dimethyl- [webbook.nist.gov]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. spectrabase.com [spectrabase.com]

- 9. webassign.net [webassign.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. fiveable.me [fiveable.me]

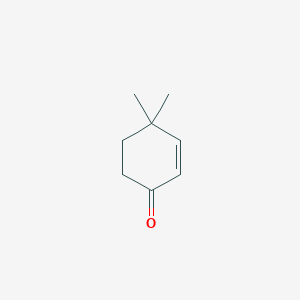

4,4-Dimethyl-2-cyclohexen-1-one chemical structure and IUPAC name

An In-depth Technical Guide to 4,4-Dimethyl-2-cyclohexen-1-one

This technical guide provides a comprehensive overview of 4,4-Dimethyl-2-cyclohexen-1-one, a valuable ketone compound utilized in organic synthesis.[1][2] It is an important intermediate in the synthesis of various natural products, including (±)-cuparene and filicinic acid.[2] This document outlines its chemical structure, IUPAC name, physical and chemical properties, and provides a detailed experimental protocol for its synthesis.

Chemical Structure and IUPAC Name

4,4-Dimethyl-2-cyclohexen-1-one is a cyclic ketone with a six-membered ring. The structure features a carbon-carbon double bond in the α,β-position relative to the carbonyl group, and two methyl groups attached to the carbon atom at the 4-position.

-

SMILES: CC1(C)CCC(=O)C=C1[3]

Physicochemical Properties

A summary of the key physicochemical properties of 4,4-Dimethyl-2-cyclohexen-1-one is presented in the table below.

| Property | Value | Reference |

| Appearance | Clear colorless to yellow liquid | [3] |

| Boiling Point | 72-73.5 °C at 20 mmHg | [7] |

| 73–74 °C at 14 mmHg | [1][8] | |

| Density | 0.944 g/mL at 25 °C | [7] |

| Refractive Index | 1.473 at 20 °C | [7] |

| 1.4710-1.4750 at 20 °C | [3] | |

| Flash Point | 64 °C (147.2 °F) - closed cup |

Synthesis of 4,4-Dimethyl-2-cyclohexen-1-one

A common and effective method for the synthesis of 4,4-Dimethyl-2-cyclohexen-1-one involves a Michael addition followed by an intramolecular aldol (B89426) condensation, a type of Robinson annulation. A well-documented procedure is the reaction between an enamine derived from isobutyraldehyde (B47883) and methyl vinyl ketone.[8]

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1][8]

Materials:

-

Isobutyraldehyde

-

Pyrrolidine

-

Methyl vinyl ketone

-

Hydrochloric acid (8 M)

-

Sodium hydrogen carbonate

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Nitrogen gas

Procedure:

-

A dry, 1-liter three-necked flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet tube. The apparatus is flushed with nitrogen, and a static nitrogen atmosphere is maintained throughout the reaction.

-

To the flask, add 62.6 g (0.501 mole) of 1-(2-methylpropenyl)pyrrolidine.

-

Cool the flask in an ice-water bath. Add 42.1 g (0.601 mole) of methyl vinyl ketone dropwise with stirring over 5 minutes.

-

After the addition is complete, continue stirring the mixture with cooling for 10 minutes.

-

Remove the ice bath and continue stirring at room temperature for 4 hours.

-

Cool the reaction mixture again with an ice-water bath and add 250 mL of 8 M hydrochloric acid dropwise with stirring.

-

After the addition is complete, stir the mixture with cooling for 10 minutes, then stir at room temperature for 14 hours.

-

Extract the resulting brown reaction mixture with two 300-mL portions of diethyl ether.

-

Cautiously neutralize the residual aqueous phase by adding 150–155 g of solid sodium hydrogen carbonate.

-

Extract the neutralized aqueous phase with two 400-mL portions of ether.

-

Combine all the ethereal extracts and dry them over anhydrous sodium sulfate.

-

Concentrate the dried solution using a rotary evaporator.

-

Distill the residual liquid under reduced pressure to yield 44.2–53.0 g (71–85%) of 4,4-dimethyl-2-cyclohexen-1-one as a colorless liquid.[1][8] The boiling point is reported as 73–74 °C at 14 mmHg.[1][8]

Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of 4,4-Dimethyl-2-cyclohexen-1-one from isobutyraldehyde and methyl vinyl ketone.

Caption: Synthesis of 4,4-Dimethyl-2-cyclohexen-1-one.

References

- 1. Synthesis and Reactions of 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE Synthesis_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 4,4-Dimethyl-2-cyclohexen-1-one, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-Cyclohexen-1-one, 4,4-dimethyl- | C8H12O | CID 136839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Cyclohexen-1-one, 4,4-dimethyl- [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE | 1073-13-8 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Core Reactions of 4,4-Dimethyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the principal chemical reactions involving 4,4-dimethyl-2-cyclohexen-1-one. This versatile α,β-unsaturated ketone is a valuable building block in organic synthesis, prized for its specific reactivity which allows for the controlled construction of complex molecular architectures, particularly those containing quaternary carbon centers and fused ring systems. Its utility is prominent in the synthesis of natural products like steroids and terpenoids.[1][2] This guide details the key transformations of this molecule, providing structured data, comprehensive experimental protocols, and mechanistic diagrams to facilitate its application in research and development.

Synthesis via Robinson Annulation

The most common and efficient synthesis of 4,4-dimethyl-2-cyclohexen-1-one is a modification of the Robinson annulation.[2][3] This method avoids strongly basic conditions that can cause side reactions by utilizing an enamine intermediate formed from isobutyraldehyde (B47883) and pyrrolidine. This enamine then reacts with methyl vinyl ketone in a Michael addition, followed by an acid-catalyzed intramolecular aldol (B89426) condensation and dehydration to yield the final product.[4]

Caption: Robinson annulation pathway for the synthesis of 4,4-dimethyl-2-cyclohexen-1-one.

Experimental Protocol: Synthesis [4][5]

-

Enamine Formation: A 1-L three-necked flask is charged with isobutyraldehyde (61.5 g, 0.853 mole) under a nitrogen atmosphere. Pyrrolidine (60.6 g, 0.852 mole) is added dropwise over 5 minutes. The mixture is refluxed with stirring for 3.5 hours, with water being removed via a continuous water separator.

-

Michael Addition: The reaction mixture is cooled, and 1-(2-Methylpropenyl)pyrrolidine (62.6 g, 0.501 mole) is added to a new reaction flask. Methyl vinyl ketone (42.1 g, 0.601 mole) is added dropwise with stirring and cooling in an ice-water bath over 5 minutes. The mixture is stirred with cooling for 10 minutes, then at room temperature for 4 hours.

-

Cyclization and Workup: The mixture is cooled again, and 250 mL of 8 M hydrochloric acid is added dropwise. After stirring for 10 minutes with cooling, the mixture is stirred at room temperature for 14 hours.

-

Extraction and Purification: The resulting mixture is extracted with two 300-mL portions of diethyl ether. The aqueous phase is neutralized with solid sodium hydrogen carbonate and extracted again with two 400-mL portions of ether. The combined ether extracts are dried over anhydrous sodium sulfate (B86663) and concentrated. The residue is distilled under reduced pressure.

Table 1: Synthesis Data

| Parameter | Value | Reference |

|---|---|---|

| Yield | 71–87% | [4] |

| Boiling Point | 73–74 °C (at 14 mmHg) | [4][5] |

| Refractive Index (n²⁵D) | 1.4699–1.4726 |[4] |

Conjugate (1,4) Addition Reactions

As an α,β-unsaturated ketone, 4,4-dimethyl-2-cyclohexen-1-one is highly susceptible to conjugate addition (Michael Addition) by soft nucleophiles.[1][6] This reaction is a cornerstone for forming carbon-carbon bonds at the β-position. Organocuprates (Gilman reagents) are classic soft nucleophiles that selectively perform 1,4-addition, in contrast to "harder" organometallic reagents.[7][8] The mechanism is thought to involve the formation of a copper π-complex with the enone's double bond prior to alkyl transfer.[7]

Caption: General mechanism for the conjugate addition of an organocuprate to the enone.

Experimental Protocol: Conjugate Addition with a Gilman Reagent [9] This protocol is adapted for the specified substrate based on established methods.

-

Gilman Reagent Preparation: In a dry, two-necked flask under an argon atmosphere, suspend copper(I) iodide (1.1 eq) in anhydrous diethyl ether and cool to 0 °C. Add methyllithium (B1224462) (2.2 eq) dropwise with stirring to form the lithium dimethylcuprate solution.

-

Addition of Enone: Cool the Gilman reagent to -78 °C (dry ice/acetone bath). Add a solution of 4,4-dimethyl-2-cyclohexen-1-one (1.0 eq) in anhydrous diethyl ether dropwise over 20 minutes.

-

Reaction and Quenching: Stir the reaction mixture at -78 °C for 2 hours. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Workup and Purification: Allow the mixture to warm to room temperature. Filter through Celite® to remove copper salts. Separate the layers of the filtrate and extract the aqueous layer with diethyl ether. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Table 2: Representative Conjugate Addition Data

| Nucleophile (R in R₂CuLi) | Product | Typical Yield | Reference |

|---|---|---|---|

| Methyl | 3,4,4-Trimethylcyclohexan-1-one | High | [7][9] |

| n-Butyl | 3-Butyl-4,4-dimethylcyclohexan-1-one | High | [9] |

| Diethyl Malonate | Diethyl 2-(2,2-dimethyl-5-oxocyclohexyl)malonate | Up to 84% |[10] |

1,2-Addition Reactions

In contrast to soft nucleophiles, "hard" nucleophiles such as Grignard (RMgX) and organolithium (RLi) reagents preferentially attack the electrophilic carbonyl carbon in a 1,2-addition.[8][11] This reaction regioselectively yields a tertiary allylic alcohol, leaving the carbon-carbon double bond intact.[11][12] The choice between a Grignard reagent and an organocuprate is a critical strategic decision to control the site of nucleophilic attack on the enone system.

Caption: General mechanism for the 1,2-addition of a Grignard reagent to the enone.

Experimental Protocol: Grignard Reaction (1,2-Addition) [12] This protocol is a representative procedure for the specified substrate.

-

Reaction Setup: Prepare the Grignard reagent (e.g., butylmagnesium bromide) in a dry, three-necked flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Addition of Enone: Dissolve 4,4-dimethyl-2-cyclohexen-1-one (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

Reaction and Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Cool the flask to 0 °C and slowly quench the reaction by adding a saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Extract the mixture with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The resulting crude alcohol is purified by column chromatography.

Table 3: Representative 1,2-Addition Data

| Reagent | Product | Typical Yield | Reference |

|---|---|---|---|

| Methylmagnesium Bromide | 1,4,4-Trimethylcyclohex-2-en-1-ol | >90% | [11] |

| Butylmagnesium Bromide | 1-Butyl-4,4-dimethylcyclohex-2-en-1-ol | High |[12] |

Enolate Alkylation

The α-protons at the C-6 position of 4,4-dimethyl-2-cyclohexen-1-one are acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithium enolate.[13] The gem-dimethyl group at C-4 sterically blocks deprotonation on the other side, leading to the regioselective formation of a single enolate. This nucleophilic enolate can then be alkylated with an alkyl halide, forming a new carbon-carbon bond at the C-6 position. This two-step sequence is irreversible and kinetically controlled.[14]

Caption: Reaction pathway for the regioselective alkylation of the enone via its enolate.

Experimental Protocol: Enolate Alkylation [13][14] This is a general procedure for kinetically controlled enolate alkylation.

-

Enolate Formation: In a flame-dried flask under argon, dissolve diisopropylamine (B44863) (1.1 eq) in dry THF and cool to -78 °C. Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes to generate LDA. Add a solution of 4,4-dimethyl-2-cyclohexen-1-one (1.0 eq) in dry THF dropwise to the LDA solution at -78 °C and stir for 1 hour.

-

Alkylation: Add the alkyl halide (e.g., methyl iodide, 1.2 eq) to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir for several hours or until TLC indicates completion.

-

Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ether, wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄. After concentration, purify the crude product by column chromatography.

Table 4: Representative Enolate Alkylation Data

| Base | Electrophile (R-X) | Product | Typical Yield | Reference |

|---|---|---|---|---|

| LDA | Methyl Iodide | 4,4,6-Trimethylcyclohex-2-en-1-one | Good to high | [14] |

| LDA | Benzyl Bromide | 6-Benzyl-4,4-dimethylcyclohex-2-en-1-one | Good to high |[14] |

Photochemical Rearrangement

4,4-Disubstituted-2-cyclohexenones are known to undergo a characteristic Type A photochemical rearrangement upon UV irradiation.[15] This reaction, often called the lumiketone rearrangement, proceeds through a triplet excited state (³(π,π*)) and involves a ring contraction. The process entails the shifting of the C4-C5 bond to C3, along with the formation of a new bond between C2 and C4, to yield a bicyclo[3.1.0]hexan-2-one product, known as a lumiketone.[15]

Caption: Type A photochemical rearrangement of the enone to its corresponding lumiketone.

Experimental Protocol: Photochemical Rearrangement This is a conceptual protocol as conditions can vary significantly.

-

Reaction Setup: A solution of 4,4-dimethyl-2-cyclohexen-1-one in a suitable solvent (e.g., t-butanol, benzene, or acetonitrile) is placed in a quartz reaction vessel. The solution is typically deoxygenated by bubbling argon or nitrogen through it for 30 minutes prior to irradiation.

-

Irradiation: The solution is irradiated using a high-pressure mercury lamp or other appropriate UV source, often with a Pyrex filter to screen out shorter wavelengths. The reaction is monitored by GC or TLC.

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure, and the resulting residue, containing the lumiketone and potentially other photoproducts, is purified by column chromatography or preparative GC.

Table 5: Photochemical Reaction Data

| Reaction Type | Product | Notes | Reference |

|---|---|---|---|

| Type A Rearrangement | 1,5-Dimethylbicyclo[3.1.0]hexan-2-one | Proceeds via a triplet excited state; ring contraction. | [15] |

| [2+2] Cycloaddition | Varies with olefin | Reacts with olefins like 1,1-diphenylethylene. |[16] |

References

- 1. benchchem.com [benchchem.com]

- 2. Robinson annulation - Wikipedia [en.wikipedia.org]

- 3. 23.12 The Robinson Annulation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis and Reactions of 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE Synthesis_Chemicalbook [chemicalbook.com]

- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 7. Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. books.rsc.org [books.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. organic chemistry - Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. benchchem.com [benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 15. scribd.com [scribd.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and History of 4,4-Dimethyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Dimethyl-2-cyclohexen-1-one, a versatile ketone and valuable building block in organic synthesis, has a rich history intertwined with the development of modern synthetic methodologies. This technical guide provides a comprehensive overview of its discovery, the evolution of its synthesis, and its applications as a key intermediate in the preparation of complex molecules, including natural products. Detailed experimental protocols for significant synthetic methods are presented, alongside a comparative analysis of their efficiency. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the chemical principles and historical context surrounding this important compound.

Introduction: A Versatile Building Block

4,4-Dimethyl-2-cyclohexen-1-one (CAS No. 1073-13-8) is a cyclic ketone that has garnered significant attention from the scientific community for its utility in organic synthesis. Its unique structural features, including a sterically hindered gem-dimethyl group and a reactive α,β-unsaturated ketone system, make it an ideal precursor for the construction of complex carbocyclic frameworks. This guide delves into the historical journey of this compound, from its initial synthesis to its role in the development of sophisticated synthetic strategies.

Discovery and Early Synthesis

While a definitive "discovery" of 4,4-Dimethyl-2-cyclohexen-1-one is not pinpointed to a single event, its presence in the chemical literature can be traced back to at least the mid-20th century. Early synthetic efforts were primarily focused on Robinson annulation and related Michael addition reactions, often resulting in modest yields.

One of the earliest documented syntheses involved the Michael addition of methyl vinyl ketone to isobutyraldehyde (B47883), followed by an intramolecular aldol (B89426) condensation to form the cyclohexenone ring. These early methods, while foundational, were often plagued by side reactions and lower yields, with reported efficiencies around 25-43%.

A significant advancement in the synthesis of 4,4-Dimethyl-2-cyclohexen-1-one came in 1965 with the work of G. Opitz and H. Holtmann. Their procedure, which utilizes an enamine intermediate, dramatically improved the yield and purity of the final product, making it a readily accessible building block for the broader scientific community. This method, detailed in the experimental protocols section, remains a cornerstone for the preparation of this compound.

Evolution of Synthetic Methodologies

Over the years, several synthetic routes to 4,4-Dimethyl-2-cyclohexen-1-one have been developed, each with its own advantages and limitations. The choice of method often depends on the desired scale, available starting materials, and required purity.

Michael Addition and Robinson Annulation

The classical approach to the synthesis of cyclohexenones involves the Robinson annulation, which is a tandem Michael addition and aldol condensation. In the case of 4,4-Dimethyl-2-cyclohexen-1-one, this involves the reaction of a methyl vinyl ketone with an enolate derived from isobutyraldehyde. While conceptually straightforward, this method can suffer from issues of regioselectivity and polymerization of the methyl vinyl ketone under the basic conditions required for enolate formation.

The Opitz and Holtmann Enamine Synthesis

The procedure developed by Opitz and Holtmann represents a significant improvement over the traditional Robinson annulation.[1] This method proceeds through the formation of an enamine from isobutyraldehyde and a secondary amine, typically pyrrolidine (B122466). The enamine then undergoes a [4+2] cycloaddition with methyl vinyl ketone, followed by hydrolysis to yield the desired cyclohexenone. This approach avoids the strongly basic conditions of the Robinson annulation, leading to fewer side products and significantly higher yields, often in the range of 71-85%.[2]

Acid-Catalyzed Condensation

Another notable method involves the acid-catalyzed reaction of methyl vinyl ketone with isobutyraldehyde. This approach offers a more direct route to the target molecule and can provide good yields, with some procedures reporting up to 71% efficiency.[1]

Key Experimental Protocols

Opitz and Holtmann Enamine Synthesis[1][2]

Materials:

-

Isobutyraldehyde

-

Pyrrolidine

-

Methyl vinyl ketone

-

Hydrochloric acid (8 M)

-

Diethyl ether

-

Sodium bicarbonate

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Enamine Formation: A solution of isobutyraldehyde and pyrrolidine is refluxed with azeotropic removal of water to form 1-(2-methylpropenyl)pyrrolidine.

-

Cycloaddition: The crude enamine is dissolved in a suitable solvent and cooled in an ice-water bath. Methyl vinyl ketone is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours.

-

Hydrolysis and Workup: The reaction mixture is cooled again, and 8 M hydrochloric acid is added dropwise. After stirring, the mixture is extracted with diethyl ether. The aqueous phase is neutralized with solid sodium bicarbonate and extracted again with diethyl ether.

-

Purification: The combined ethereal extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is then distilled under vacuum to yield pure 4,4-dimethyl-2-cyclohexen-1-one.

Table 1: Comparison of Key Synthesis Methods

| Method | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Michael Addition/Robinson Annulation | Isobutyraldehyde, Methyl vinyl ketone, Base | 25-43% | Conceptually simple | Low yields, side reactions |

| Opitz and Holtmann Enamine Synthesis | Isobutyraldehyde, Pyrrolidine, Methyl vinyl ketone | 71-85% | High yields, avoids strong base | Two-step process |

| Acid-Catalyzed Condensation | Isobutyraldehyde, Methyl vinyl ketone, Acid | ~71% | Direct, good yields | Potential for polymerization |

Applications in the Synthesis of Complex Molecules

The synthetic utility of 4,4-Dimethyl-2-cyclohexen-1-one is demonstrated by its use as a starting material for the total synthesis of various natural products. Its ability to introduce a quaternary carbon center and a functionalized six-membered ring makes it a valuable tool for synthetic chemists.

Synthesis of (±)-Cuparene

4,4-Dimethyl-2-cyclohexen-1-one serves as a key precursor in an efficient synthesis of the sesquiterpene (±)-cuparene. The synthesis involves a 1,4-addition of an organozinc reagent to the enone, followed by ozonolysis and a Dieckmann condensation as the key ring-forming step.

Synthesis of Filicinic Acid

This versatile ketone is also a crucial starting material for the synthesis of filicinic acid, a naturally occurring phloroglucinol (B13840) derivative.[3] The synthesis involves a multi-step sequence that leverages the reactivity of the cyclohexenone ring to construct the complex bicyclic core of the target molecule.[3]

Visualization of Key Processes

To further elucidate the chemical transformations and logical relationships discussed, the following diagrams are provided in the DOT language.

Caption: Evolution of synthetic routes to 4,4-Dimethyl-2-cyclohexen-1-one.

Caption: Workflow of the Opitz and Holtmann synthesis.

Caption: Application of 4,4-Dimethyl-2-cyclohexen-1-one in total synthesis.

Conclusion

4,4-Dimethyl-2-cyclohexen-1-one has evolved from a synthetically challenging target to a readily available and highly valuable building block in organic chemistry. The development of efficient synthetic methods, particularly the Opitz and Holtmann enamine synthesis, has been instrumental in unlocking its potential. Its application in the total synthesis of complex natural products underscores its importance to researchers, scientists, and drug development professionals. This guide has provided a comprehensive overview of its discovery, history, and synthetic utility, offering a valuable resource for those working in the field of organic synthesis.

Physical and Spectral Data

Table 2: Physical Properties of 4,4-Dimethyl-2-cyclohexen-1-one

| Property | Value |

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol |

| Boiling Point | 72-73.5 °C at 20 mmHg |

| Density | 0.944 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.473 |

| CAS Number | 1073-13-8 |

References

In-Depth Technical Guide: Toxicological Data of 4,4-Dimethyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is available for 4,4-Dimethyl-2-cyclohexen-1-one. The information presented in this guide is a consolidation of available safety data, supplemented with data from structurally similar compounds (read-across approach) to provide a comprehensive overview of potential hazards. All data should be interpreted with caution and further testing is recommended for definitive assessment.

Chemical and Physical Properties

4,4-Dimethyl-2-cyclohexen-1-one is a cyclic ketone with the following properties:

| Property | Value | Reference |

| CAS Number | 1073-13-8 | [1][2][3] |

| Molecular Formula | C₈H₁₂O | [1][2] |

| Molecular Weight | 124.18 g/mol | [1][2][4] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 72-73.5 °C at 20 mmHg | [4] |

| Density | 0.944 g/mL at 25 °C | [4] |

| Flash Point | 64 °C (147.2 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.473 | [4] |

Hazard Identification

Based on available Safety Data Sheets (SDS), 4,4-Dimethyl-2-cyclohexen-1-one is classified with the following hazards:

| Hazard Class | GHS Pictogram | Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation | |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | |

| Flammable liquids (Category 4) | None | H227: Combustible liquid |

Source: PubChem.[5]

Toxicological Data (Read-Across Approach)

Due to the scarcity of data for 4,4-Dimethyl-2-cyclohexen-1-one, data from the parent compound, 2-cyclohexen-1-one, and the saturated analogue, cyclohexanone, are presented as a conservative estimation of potential toxicity.

Acute Toxicity

| Compound | Route | Species | Value | Reference |

| 2-Cyclohexen-1-one | Oral | Rat | LD50: 220 mg/kg | [6] |

| Dermal | Rabbit | LD50: 70 mg/kg | [6] | |

| Inhalation | Rat | LC50: 250 ppm (4 hours) | [6] | |

| Cyclohexanone | Oral | Rat | LD50: 1.80 g/kg | [3] |

| Oral | Mouse | LD50: 2.07 - 2.11 g/kg | [3] | |

| Inhalation | Rat | LC50 > 2,000 ppm | [7] |

Sub-chronic Toxicity

| Compound | Study Type | Species | NOAEL | Effects Observed | Reference |

| 2-Cyclohexen-1-one | 90-day inhalation | Rat & Mouse | < 2.5 ppm | Nasal cavity hyperplasia and squamous metaplasia at all doses. Hepatic effects in male rats. | [8] |

| Cyclohexanone | 4-week inhalation | Mouse | > 250 ppm | No adverse effects observed. | [9][7] |

| Cyclohexanone | 13-week inhalation | Rat | 100 ppm | Increased liver weight and bile duct hyperplasia at higher doses. | [10] |

Genotoxicity

| Compound | Assay | Result | Comments | Reference |

| 2-Cyclohexen-1-one | Ames Test (S. typhimurium TA100) | Slightly mutagenic without metabolic activation | [6] | |

| Rat Hepatocyte/DNA Repair Test | Positive | [6] | ||

| Cyclohexanone | Ames Test | Negative | [11] | |

| In vitro Chromosomal Aberration (Human Lymphocytes) | Positive | [11] | ||

| In vivo Chromosomal Aberration (Rat Bone Marrow) | Positive | [11] |

Carcinogenicity

| Compound | Species | Route | Conclusion | Reference |

| Cyclohexanone | Rat & Mouse | Oral (drinking water) | Inadequate evidence of carcinogenicity. Not classifiable as to its carcinogenicity to humans (IARC Group 3). | [3][11] |

| Cyclohexanone | Rat & Mouse | Inhalation | No evidence of carcinogenicity. | [12] |

Reproductive and Developmental Toxicity

Limited data is available for cyclohexenone derivatives. For cyclohexanone, there is no robust evidence of reproductive or developmental toxicity from the available studies.[3][13]

Experimental Protocols

The following are descriptions of standard methodologies for key toxicological endpoints, based on OECD guidelines.

Acute Dermal Irritation/Corrosion (Based on OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Test System: Healthy young adult albino rabbits.

-

Procedure:

-

A small area of the animal's flank or back is clipped free of fur.

-

0.5 mL (for liquids) or 0.5 g (for solids, moistened) of the test substance is applied to the skin under a gauze patch.

-

The patch is secured with semi-occlusive dressing for a 4-hour exposure period.

-

After exposure, the patch and any residual test substance are removed.

-

-

Observations:

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Observations may continue for up to 14 days to assess the reversibility of any effects.

-

-

Evaluation: The severity of skin reactions is scored, and the substance is classified based on the mean scores.[14][15][16][17][18]

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD 471)

This test assesses the mutagenic potential of a substance by its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.

-

Test System: Histidine-requiring strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of E. coli.

-

Procedure:

-

The test is performed with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

-

The bacterial strains are exposed to various concentrations of the test substance.

-

The treated bacteria are plated on a minimal agar (B569324) medium that lacks the required amino acid.

-

-

Observations: The number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted after a suitable incubation period.

-

Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.[19][20][21][22][23][24]

In Vitro Mammalian Chromosomal Aberration Test (Based on OECD 473)

This assay evaluates the potential of a substance to cause structural chromosomal damage in cultured mammalian cells.

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, or human peripheral blood lymphocytes.

-

Procedure:

-

Cell cultures are exposed to at least three concentrations of the test substance for a defined period, both with and without metabolic activation (S9 mix).

-

A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

-

Cells are harvested, fixed, and stained.

-

-

Observations: Metaphase cells are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

Evaluation: A substance is considered clastogenic if it causes a statistically significant, concentration-dependent increase in the frequency of cells with chromosomal aberrations.[25]

Potential Signaling Pathways and Mechanisms of Toxicity

While specific signaling pathways for 4,4-Dimethyl-2-cyclohexen-1-one have not been elucidated, its chemical structure as an α,β-unsaturated ketone suggests a likely mechanism of toxicity.

Michael Addition

α,β-Unsaturated carbonyl compounds are electrophiles that can react with nucleophilic groups in biological macromolecules, such as the sulfhydryl groups of cysteine residues in proteins, via a Michael addition reaction.[26][27][28][29][30] This covalent modification can lead to:

-

Enzyme Inhibition: Alteration of protein structure and function.

-

Depletion of Glutathione (GSH): GSH is a key cellular antioxidant. Its depletion can lead to oxidative stress.

-

DNA Adduct Formation: Reaction with nucleophilic sites on DNA bases can lead to genotoxicity.[2][6]

Experimental Workflow for Toxicological Assessment

A typical workflow for assessing the toxicology of a chemical like 4,4-Dimethyl-2-cyclohexen-1-one is outlined below.

References

- 1. mn-am.com [mn-am.com]

- 2. The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A comparison of classical and 21st century genotoxicity tools: A proof of concept study of 18 chemicals comparing in vitro micronucleus, ToxTracker and genomics‐based methods (TGx‐DDI, whole genome clustering and connectivity mapping) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Molecular mechanisms of DNA damage initiated by alpha, beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Subacute Inhalation Toxicity of Cyclohexanone in B6C3F1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Subacute Inhalation Toxicity of Cyclohexanone in B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. publications.iarc.who.int [publications.iarc.who.int]

- 12. clinicsinoncology.com [clinicsinoncology.com]

- 13. nj.gov [nj.gov]

- 14. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 15. oecd.org [oecd.org]

- 16. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. nucro-technics.com [nucro-technics.com]

- 19. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 20. nib.si [nib.si]

- 21. vivotecnia.com [vivotecnia.com]

- 22. bio.libretexts.org [bio.libretexts.org]

- 23. scantox.com [scantox.com]

- 24. biosafe.fi [biosafe.fi]

- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 26. academic.oup.com [academic.oup.com]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 29. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of 4,4-Dimethyl-2-cyclohexen-1-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4-Dimethyl-2-cyclohexen-1-one, a ketone of interest in various research and synthetic applications. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document outlines the predicted solubility based on physicochemical principles and provides a detailed, generalized experimental protocol for its determination. This guide is intended to be a valuable resource for laboratory researchers, process chemists, and formulation scientists.

Introduction

4,4-Dimethyl-2-cyclohexen-1-one (CAS No. 1073-13-8) is a cyclic ketone with a molecular weight of 124.18 g/mol .[1] Its structure, featuring a polar carbonyl group and a nonpolar hydrocarbon backbone, dictates its solubility in various organic solvents. Understanding its solubility is crucial for its application in organic synthesis, purification, and formulation development. This guide addresses the qualitative and predictive solubility of 4,4-Dimethyl-2-cyclohexen-1-one and provides a robust framework for its quantitative determination.

Predicted Solubility Profile

Based on the chemical principle of "like dissolves like," the solubility of a solute is favored in a solvent of similar polarity. 4,4-Dimethyl-2-cyclohexen-1-one possesses a moderate polarity due to its ketone functional group. Therefore, it is expected to be highly soluble in polar aprotic and moderately polar solvents, and less soluble in highly nonpolar or highly polar protic solvents.

The following table summarizes the predicted solubility of 4,4-Dimethyl-2-cyclohexen-1-one in a range of common organic solvents.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane (B92381) | Nonpolar | Low to Medium | The nonpolar nature of hexane is not ideal for solvating the polar ketone group. |

| Toluene (B28343) | Nonpolar (Aromatic) | Medium to High | The aromatic ring of toluene can induce dipole interactions, enhancing solubility. |

| Dichloromethane (B109758) | Polar Aprotic | High | The polarity of dichloromethane is well-suited to dissolve the ketone. |

| Diethyl Ether | Polar Aprotic | High | Ether is a good solvent for many organic compounds, including ketones. |

| Ethyl Acetate (B1210297) | Polar Aprotic | High | The ester group in ethyl acetate can interact favorably with the ketone. |

| Acetone (B3395972) | Polar Aprotic | Very High | As a ketone itself, acetone is an excellent solvent for other ketones. |

| Isopropanol | Polar Protic | Medium to High | The alcohol can hydrogen bond with the ketone, but the alkyl chain may limit miscibility. |

| Ethanol | Polar Protic | Medium | Similar to isopropanol, with a slightly higher polarity. |

| Methanol (B129727) | Polar Protic | Medium | The high polarity of methanol may not be optimal for the nonpolar part of the molecule. |

| Water | Polar Protic | Low | The significant nonpolar hydrocarbon portion of the molecule limits its solubility in water. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a liquid organic compound such as 4,4-Dimethyl-2-cyclohexen-1-one in an organic solvent. This method is based on the equilibrium saturation technique.

3.1. Materials and Equipment

-

4,4-Dimethyl-2-cyclohexen-1-one (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4,4-Dimethyl-2-cyclohexen-1-one to a series of glass vials.

-

To each vial, add a known volume of a selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.

-

Determine the mass of the collected filtrate.

-

-

Quantitative Analysis:

-

Dilute the filtered sample with a known volume of the same solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of 4,4-Dimethyl-2-cyclohexen-1-one.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution from the analytical results and the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualizations

The following diagrams illustrate the conceptual basis of solubility and the experimental workflow for its determination.

Caption: Conceptual Diagram of Solubility Prediction.

Caption: General Experimental Workflow.

Conclusion

While specific, publicly available quantitative data on the solubility of 4,4-Dimethyl-2-cyclohexen-1-one is scarce, its molecular structure suggests a high degree of solubility in a range of common organic solvents, particularly those of moderate to high polarity. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a reliable methodology for their determination. Researchers and drug development professionals are encouraged to utilize this framework to generate the specific data required for their work.

References

Methodological & Application

Synthesis of 4,4-Dimethyl-2-cyclohexen-1-one via Robinson Annulation: An Application Note and Protocol

This document provides a comprehensive guide for the synthesis of 4,4-dimethyl-2-cyclohexen-1-one, a valuable ketone intermediate in organic synthesis.[1] The protocol detailed herein follows a modified Robinson annulation strategy, employing a Stork enamine alkylation followed by an intramolecular aldol (B89426) condensation. This method is noted for its high efficiency and yield, offering a reliable route for researchers, scientists, and professionals in drug development.[2]

Application Notes

The Robinson annulation is a classic and powerful ring-forming reaction in organic chemistry, enabling the construction of six-membered rings.[3] It traditionally involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[3][4] The target molecule, 4,4-dimethyl-2-cyclohexen-1-one, is a key building block in the synthesis of various complex organic molecules, including natural products and pharmaceuticals.

The presented protocol utilizes a highly efficient variation of the Robinson annulation, the Stork enamine synthesis. This approach offers superior regioselectivity and avoids common side reactions associated with strongly basic conditions, such as self-condensation of the ketone and polymerization of the Michael acceptor.[2] The synthesis commences with the formation of an enamine from isobutyraldehyde (B47883) and pyrrolidine. This enamine then acts as a nucleophile in a Michael addition with methyl vinyl ketone. Subsequent hydrolysis and an acid-catalyzed intramolecular aldol condensation yield the final product, 4,4-dimethyl-2-cyclohexen-1-one.[1][2] This method has been shown to produce the target compound in high yields, ranging from 71-85%.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 4,4-dimethyl-2-cyclohexen-1-one.

| Parameter | Value | Reference |

| Yield | 71-85% | [1][2] |

| Boiling Point | 73-74 °C at 14 mmHg | [1][2] |

| Refractive Index (n²⁵D) | 1.4699–1.4726 | [1][2] |

| Molecular Weight | 124.18 g/mol | |

| CAS Number | 1073-13-8 | [1] |

| ¹H NMR (CDCl₃, ppm) | δ 6.66 (d), 5.84 (d), 2.46 (t), 1.87 (t), 1.17 (s) | |

| ¹³C NMR (CDCl₃, ppm) | δ 199.6, 159.8, 126.9, 36.1, 34.4, 32.8, 27.7 |

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 4,4-dimethyl-2-cyclohexen-1-one.[1][2]

Materials and Equipment:

-

Dry 1-L three-necked flask

-

Mechanical stirrer

-

Pressure-equalizing dropping funnel

-

Nitrogen inlet tube

-

Ice-water cooling bath

-

Rotary evaporator

-

Distillation apparatus

-

1-(2-Methylpropenyl)pyrrolidine (62.6 g, 0.501 mole)

-

Methyl vinyl ketone (42.1 g, 0.601 mole)

-

8 M Hydrochloric acid (250 mL)

-

Diethyl ether

-

Sodium hydrogen carbonate

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: Assemble a dry 1-L three-necked flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet tube. Flush the apparatus with nitrogen and maintain a static nitrogen atmosphere throughout the reaction.[1]

-

Michael Addition:

-

Add 1-(2-Methylpropenyl)pyrrolidine (62.6 g, 0.501 mole) to the reaction flask.

-

Cool the flask in an ice-water bath.

-

Add methyl vinyl ketone (42.1 g, 0.601 mole) dropwise with stirring over 5 minutes.[1]

-

Continue stirring with cooling for 10 minutes after the addition is complete.

-

Remove the ice bath and stir the mixture at room temperature for 4 hours.[1]

-

-

Hydrolysis and Cyclization:

-

Work-up and Purification:

-

Extract the resulting brown reaction mixture with two 300-mL portions of diethyl ether.[1]

-

Carefully neutralize the residual aqueous phase by the cautious addition of 150–155 g of solid sodium hydrogen carbonate.

-

Extract the neutralized aqueous phase with two 400-mL portions of ether.[1]

-

Combine all the ethereal extracts and dry over anhydrous sodium sulfate.[1]

-

Concentrate the dried solution using a rotary evaporator.[1]

-

Distill the residual liquid under reduced pressure to yield 44.2–53.0 g (71–85%) of 4,4-dimethyl-2-cyclohexen-1-one as a colorless liquid. The product has a boiling point of 73–74 °C at 14 mmHg and a refractive index (n²⁵D) of 1.4699–1.4726.[1][2]

-

Visualizations

The following diagrams illustrate the overall synthetic pathway and the experimental workflow for the synthesis of 4,4-dimethyl-2-cyclohexen-1-one.

Caption: Synthetic pathway for 4,4-Dimethyl-2-cyclohexen-1-one.

Caption: Experimental workflow for the synthesis.

References

Application Notes: 4,4-Dimethyl-2-cyclohexen-1-one in Diels-Alder Reactions

Introduction